molecular formula C16H12FN3O3 B15290367 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one CAS No. 2512213-47-5

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one

Cat. No.: B15290367
CAS No.: 2512213-47-5
M. Wt: 313.28 g/mol
InChI Key: UOVQULTZRCIIOK-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, a methyl group, and a nitro group attached to a quinoline backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Fluorination: The fluorophenyl group is incorporated through a coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a palladium catalyst.

    Methylation: The methyl group is added using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Various electrophiles like alkyl halides, acyl chlorides.

Major Products

    Reduction: 3-Amino-4-(2-fluorophenyl)-1-methylquinolin-2(1H)-one.

    Oxidation: 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinoline N-oxide.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2-chlorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one
  • 3-Amino-4-(2-bromophenyl)-1-methyl-6-nitroquinolin-2(1H)-one
  • 3-Amino-4-(2-methylphenyl)-1-methyl-6-nitroquinolin-2(1H)-one

Uniqueness

3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs with different substituents.

Properties

CAS No.

2512213-47-5

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2-one

InChI

InChI=1S/C16H12FN3O3/c1-19-13-7-6-9(20(22)23)8-11(13)14(15(18)16(19)21)10-4-2-3-5-12(10)17/h2-8H,18H2,1H3

InChI Key

UOVQULTZRCIIOK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)N)C3=CC=CC=C3F

Origin of Product

United States

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